Product packaging for 3-Chloroisoquinolin-8-amine(Cat. No.:CAS No. 1374652-27-3)

3-Chloroisoquinolin-8-amine

Cat. No.: B3100729
CAS No.: 1374652-27-3
M. Wt: 178.62 g/mol
InChI Key: YOUFDDAJJWKINU-UHFFFAOYSA-N
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Description

3-Chloroisoquinolin-8-amine (CAS 1374652-27-3) is a high-value chemical building block with a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol . This compound features a chlorinated isoquinoline scaffold, a structure recognized as a privileged framework in medicinal chemistry due to its presence in a wide range of bioactive molecules and natural alkaloids . The presence of both a chlorine substituent and an amine group on the isoquinoline core makes it a versatile intermediate for constructing more complex molecules. It is particularly useful in metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions, allowing researchers to introduce diverse functional groups and create targeted compound libraries for drug discovery programs . Isoquinoline-based compounds are frequently investigated for their potential pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects . As a solid, this compound requires cold-chain transportation and is intended for research purposes only in laboratory settings . It is not intended for diagnostic or therapeutic uses and is not for human consumption. Researchers can leverage this chemical to explore novel multifunctional hybrid and bioactive N-heterocycles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B3100729 3-Chloroisoquinolin-8-amine CAS No. 1374652-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUFDDAJJWKINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308216
Record name 8-Isoquinolinamine, 3-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-27-3
Record name 8-Isoquinolinamine, 3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinamine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloroisoquinolin 8 Amine

De Novo Synthesis Strategies for the Isoquinoline (B145761) Scaffold with Targeted Substitution

De novo synthesis refers to the construction of the isoquinoline ring system from acyclic precursors. wikipedia.orgshahucollegelatur.org.in These methods offer the potential to introduce desired substituents from the outset by using appropriately functionalized starting materials.

Cyclization and Annulation Reactions for Isoquinoline Ring Formation

The formation of the isoquinoline core is a well-established field in organic chemistry, with several named reactions providing reliable access to this scaffold. The most prominent among these are the Bischler-Napieralski and Pomeranz-Fritsch reactions. bham.ac.ukmdpi.com

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide via an electrophilic aromatic substitution mechanism. bham.ac.uk The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and proceeds through a dihydroisoquinoline intermediate which can be subsequently oxidized to the aromatic isoquinoline. bham.ac.ukmdpi.com The mechanism can involve either a nitrilium ion or a dichlorophosphoryl imine-ester intermediate, depending on the specific reaction conditions. bham.ac.uk

The Pomeranz-Fritsch reaction provides another route, starting from the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal. mdpi.comosi.lv The resulting Schiff base undergoes an acid-catalyzed cyclization to yield the isoquinoline product. Modifications to this reaction, such as the Bobbitt modification, can be used to generate tetrahydroisoquinoline derivatives directly. osi.lv

Annulation protocols, which involve the formation of a ring onto an existing one, have also been extensively developed using transition-metal catalysis to construct the isoquinolone ring, a key precursor to isoquinolines. niscpr.res.in These reactions often proceed with high atom economy by activating C–H bonds.

ReactionStarting MaterialsKey ReagentsIntermediateProduct
Bischler-Napieralski β-arylethylamidePOCl₃, P₂O₅DihydroisoquinolineIsoquinoline
Pomeranz-Fritsch Benzaldehyde, Aminoacetaldehyde dialkyl acetalStrong Acid (e.g., H₂SO₄)Schiff BaseIsoquinoline

Integration of Halogen and Amino Functionalities During Ring Construction

For a Bischler-Napieralski approach, the required precursor would be an N-acylated-2-(2-chloro-3-aminophenyl)ethylamine. The synthesis of this starting material is complex. A more feasible, albeit still challenging, route would involve using a precursor with a nitro group, such as 2-(2-chloro-3-nitrophenyl)ethylamine, which could be cyclized and then subsequently reduced.

For a Pomeranz-Fritsch reaction , the starting material would be 2-chloro-3-aminobenzaldehyde or its nitro equivalent. However, research has shown that the Pomeranz-Fritsch cyclization of Schiff bases derived from 2-bromobenzaldehyde (B122850) can result in very low and irreproducible yields, suggesting that halogen substituents on the starting aldehyde can impede the reaction's success. acgpubs.org While syntheses of 8-bromo-7-methoxyisoquinoline (B1626704) via a modified Pomeranz-Fritsch reaction have been reported, demonstrating the feasibility of incorporating halogens, the specific substitution pattern of the target compound remains a synthetic hurdle for these de novo methods. researchgate.net

Post-Synthetic Functionalization and Derivatization of Isoquinoline Precursors

A more practical and commonly employed strategy involves the construction of a simpler isoquinoline or isoquinolone core, followed by the sequential, regioselective introduction of the chlorine and amine functionalities.

Regioselective Halogenation at C-3

Direct electrophilic halogenation of the isoquinoline ring typically occurs at the C-5 and C-8 positions of the electron-rich benzene (B151609) ring. researchgate.net Halogenation at the C-3 position in the electron-deficient pyridine (B92270) ring is more challenging.

A highly effective and widely used method to introduce a chlorine atom at the C-3 position is through the conversion of a corresponding isoquinolin-3(2H)-one (an isocarbostyril). The lactam (amide) functionality of the isoquinolinone can be converted into a chloro-imine functionality using a chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is frequently used for this transformation, refluxing the isoquinolinone with these reagents to yield the 3-chloroisoquinoline. thieme-connect.de Similarly, the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a powerful tool for converting cyclic amides and lactams into their corresponding chloro-derivatives. mdpi.comorganic-synthesis.comresearchgate.net

This strategy would involve preparing an 8-aminoisoquinolin-3(2H)-one precursor, which would then be chlorinated to install the C-3 chloro group, arriving at the final product. The synthesis of 1,3-dichloroisoquinoline (B189448) from isoquinoline-1,3(2H,4H)-dione using reagents like phosphorus tribromide (PBr₃) or phosgene (B1210022) further illustrates the principle of converting carbonyls on the isoquinoline scaffold to halides.

Amination at C-8: Direct and Indirect Methodologies

Introducing an amino group at the C-8 position of the isoquinoline nucleus is typically achieved through indirect methods, as direct C-H amination at this position is not regioselectively favored without specialized directing groups.

The most common and reliable indirect method is through electrophilic nitration . Under strong acidic conditions (e.g., nitric acid and sulfuric acid), isoquinoline undergoes nitration primarily at the C-5 and C-8 positions. acgpubs.orgresearchgate.net The resulting 8-nitroisoquinoline (B1594253) can then be separated from the 5-nitro isomer. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing agents like stannous chloride (SnCl₂), cleanly affords the desired 8-aminoisoquinoline (B1282671). acgpubs.org

Nucleophilic Aromatic Substitution with Amine Sources

An alternative indirect route to the C-8 amino functionality is via nucleophilic aromatic substitution (SₙAr) on a precursor bearing a suitable leaving group at the C-8 position, such as a halogen. This approach is particularly powerful when catalyzed by transition metals.

The Buchwald-Hartwig amination is a cornerstone of modern cross-coupling chemistry and provides an efficient method for forming C-N bonds. This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. The synthesis of 8-aminoisoquinolines from 8-bromoisoquinoline (B29762) using various amine sources under Buchwald-Hartwig conditions is well-documented in the literature. acgpubs.org The precursor, 8-bromoisoquinoline, can be synthesized from isoquinoline via a multi-step sequence involving bromination, nitration, reduction, and a Sandmeyer reaction. acgpubs.org

ReactionPrecursorAmine SourceCatalyst System (Example)BaseSolvent
Buchwald-Hartwig Amination 8-BromoisoquinolinePrimary/Secondary AminesPd(OAc)₂ / BINAPCs₂CO₃Toluene
Ullmann Condensation 8-BromoisoquinolinePrimary/Secondary AminesCuIK₂CO₃DMA

This catalytic SₙAr approach offers a versatile and high-yielding pathway to C-8 aminated isoquinolines, complementing the classical nitration-reduction sequence. acgpubs.org

Catalytic C-N Bond Formation (e.g., Amination of Aryl Halides)

The formation of a carbon-nitrogen (C-N) bond is a cornerstone of modern synthetic chemistry, essential for creating a vast array of nitrogen-containing molecules, including pharmaceuticals and materials. rsc.org Transition-metal catalyzed amination of aryl halides has become a particularly powerful method for constructing arylamines. acs.org This approach involves the coupling of an amine with an aryl halide in the presence of a metal catalyst, typically based on palladium, copper, or nickel. rsc.orgacs.org The process generally requires a base and specific ligands to facilitate the catalytic cycle. acs.org

Historically, direct amination of haloisoquinolines required harsh conditions, such as high temperatures or pressures, using reagents like sodium amide or aqueous ammonia (B1221849). rsc.orgrsc.org Modern catalytic methods offer milder conditions and greater efficiency. The catalytic cycle for these reactions, for instance in a palladium-catalyzed process, typically involves oxidative addition of the aryl halide to a low-valent metal center, coordination of the amine, deprotonation by a base to form a metal-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. nih.govnih.gov

The challenge in synthesizing a molecule like 3-Chloroisoquinolin-8-amine lies in the selective amination at the C-8 position while the chlorine atom at the C-3 position remains intact. The relative reactivity of different halide positions on the isoquinoline ring can be exploited to achieve this selectivity. For instance, in related dihaloquinolines, the chlorine atom at the 4-position has been shown to have lower reactivity than the one at the 2-position, allowing for selective monoamination. researchgate.net This principle of differential reactivity is key to designing a synthesis for this compound from a precursor like 3,8-dichloroisoquinoline (B3217750).

Catalytic Approaches to this compound and its Analogs

Catalytic strategies are paramount for the efficient and selective synthesis of complex heterocyclic structures like this compound. These methods offer significant advantages over classical synthetic routes by providing milder reaction conditions, higher yields, and broader functional group compatibility.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions, including the well-known Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, have revolutionized the synthesis of complex organic molecules. eie.gr For the synthesis of this compound, the Buchwald-Hartwig amination is particularly relevant, as it directly forms the key C-N bond. acs.org The choice of metal catalyst—palladium, nickel, or copper—along with the appropriate ligand and reaction conditions is crucial for achieving the desired transformation with high selectivity and yield. acs.orgeie.gr

These methods can be applied to various precursors. For example, a palladium-catalyzed coupling of an o-iodobenzaldehyde imine with an alkyne, followed by a copper-catalyzed cyclization, can produce the isoquinoline core. organic-chemistry.org Another approach involves the palladium-catalyzed α-arylation of ketones with ortho-halogenated aryl halides, followed by cyclization with an ammonium (B1175870) source to form the isoquinoline ring system. pnas.org

Palladium-Catalyzed Amination Systems

Palladium catalysis is the most extensively studied and widely used method for the amination of aryl halides (Buchwald-Hartwig amination). acs.orgresearchgate.net These systems are known for their broad scope, high functional group tolerance, and excellent selectivity for monoarylation of the amine. acs.org The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The development of sterically demanding and electron-rich phosphine ligands, like biarylphosphines (e.g., XPhos, SPhos) and ferrocenylphosphines (e.g., Josiphos), has been critical to the success of these reactions, enabling the coupling of even unreactive aryl chlorides. acs.orgresearchgate.net

In the context of synthesizing this compound, a potential strategy would involve the selective amination of a 3,8-dihaloisoquinoline precursor. Research on the amination of dichloroquinolines has shown that selectivity can be achieved based on the electronic and steric environment of the chlorine atoms. researchgate.net For instance, using a bulky phosphine ligand like DavePhos has proven effective in controlling selectivity in the amination of dichloroquinolines. researchgate.net A similar approach could be envisioned for the selective monoamination of 3,8-dichloroisoquinoline at the more reactive position to yield the desired product. The introduction of the second amino substituent into 1-amino-3-chloroisoquinoline has been achieved using Pd(0) catalysis, demonstrating the feasibility of these transformations on the isoquinoline scaffold. researchgate.netmdpi.com Recent advancements have even enabled the use of aqueous ammonia with a hydroxide (B78521) base for the amination of aryl chlorides, facilitated by novel dialkyl biheteroaryl phosphine ligands like KPhos, which suppress side reactions. nih.govnih.gov

Catalyst SystemLigandBaseSolventTemperature (°C)Application NotesRef
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-110Amination of various aryl chlorides. BINAP is a common ligand. researchgate.net
Pd₂(dba)₃ / DavePhosDavePhosNaOtBuToluene110Effective for sterically hindered amines and achieving diamination. researchgate.net
Pd(0) / Cy-JosiPhosCy-JosiPhosK₂CO₃Dioxane100Used for amination of 1-amino-3-chloroisoquinoline, though side reactions noted. mdpi.com
Pd-G3 / KPhosKPhosKOHtAmylOH100Enables amination with aqueous ammonia, high selectivity for primary amines. nih.govnih.gov
Nickel-Catalyzed Amination Systems

Nickel-catalyzed amination has emerged as a cost-effective and powerful alternative to palladium-based systems, particularly for the challenging amination of aryl chlorides. acs.orgnih.gov Nickel catalysts, often paired with phosphine or N-heterocyclic carbene (NHC) ligands, can effectively couple a wide range of primary and secondary amines with various aryl halides. acs.orgnih.gov A key advantage of nickel is its ability to activate the typically less reactive C-Cl bond under relatively mild conditions. acs.org

The catalytic cycle for nickel-catalyzed amination is thought to involve a Ni(0)/Ni(II) couple. acs.org Systems using a combination of [Ni(cod)₂] and a ligand like BINAP have been shown to catalyze the amination of heteroaryl chlorides, including quinoline (B57606) and isoquinoline derivatives, with primary aliphatic amines in good to excellent yields. acs.org More recently, air-stable Ni(II) precatalysts have been developed that provide a practical approach for these transformations. orgsyn.org Dual photoredox and nickel catalysis represents another mild strategy, allowing the amination of aryl halides to proceed at room temperature. rsc.org

For the synthesis of this compound, a nickel-based system could be employed for the selective amination of 3,8-dichloroisoquinoline. The choice of ligand would be critical in modulating the catalyst's reactivity and achieving the desired regioselectivity.

Catalyst SystemLigandBaseSolventTemperature (°C)Application NotesRef
(BINAP)Ni(η²-NC-Ph)BINAPNaOtBuToluene50-80Effective for amination of various aryl and heteroaryl chlorides. acs.org
[Ni(cod)₂] / SIPr·HClSIPr·HCl (NHC)NaOtBuDioxane80NHC ligands uniquely facilitate amination of aryl sulfamates. nih.gov
NiCl₂ an dppedppeNaOtBu2-MeTHF80Air-stable Ni(II) precatalyst system for amination of aryl chlorides. orgsyn.org
NiBr₂·diglyme / L1Thioxanthen-9-oneK₃PO₄DioxaneRoom TempDual photoredox/nickel catalysis for mild amination. rsc.org
Copper-Catalyzed Methodologies

Copper-catalyzed C-N bond formation, known as the Ullmann condensation or Goldberg amination, is one of the oldest cross-coupling reactions. beilstein-journals.orgtcichemicals.com While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, more versatile catalytic systems. tcichemicals.com These improved methods often employ ligands such as diamines, amino acids, or dicarbonyl compounds to stabilize the copper catalyst and facilitate the reaction at lower temperatures. tcichemicals.comnih.gov

Copper catalysis offers a cost-effective alternative to palladium and can exhibit different reactivity patterns. tcichemicals.com For example, copper-catalyzed systems have been used for the amination of aryl chlorides under relatively mild conditions, a transformation that can be challenging for other metals. nih.gov The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle, where oxidative addition of the aryl halide to the copper center is often the rate-limiting step. nih.gov The development of highly sterically encumbered N¹,N²-diaryl diamine ligands has been key to enabling these reactions at lower temperatures. nih.gov Copper catalysis has also been applied in multicomponent reactions to build complex nitrogen-containing heterocycles. mdpi.com

Catalyst SystemLigandBaseSolventTemperature (°C)Application NotesRef
CuIN¹,N²-DiaryldiamineK₃PO₄Dioxane110Mild conditions for amination of aryl chlorides. nih.gov
Cu(OAc)₂None specifiedK₂CO₃DMF140Ullmann arylation for synthesis of pyrimido-pyridazine derivatives. researchgate.net
CuTcNone specifiedCs₂CO₃NMP110Liebeskind-Srogl cross-coupling co-catalyst. tcichemicals.com
Cu²⁺(PQM)PQMNoneDichloromethaneRoom TempC-N bond formation between anilines and diazo compounds. mdpi.com

Organocatalytic Strategies for Asymmetric Synthesis

While transition metal catalysis dominates the field of C-N bond formation, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including isoquinoline derivatives. acs.orgnih.gov Organocatalysis avoids the use of potentially toxic and expensive metals and often provides high levels of enantioselectivity through the use of small, chiral organic molecules as catalysts. nih.gov

For the synthesis of chiral isoquinoline frameworks, organocatalytic domino reactions are particularly effective. For example, a quinine-based squaramide organocatalyst has been used to synthesize trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones in a one-pot aza-Henry-hemiaminalization-oxidation sequence with good to excellent enantioselectivities. nih.govresearchgate.net These reactions proceed through hydrogen-bonding interactions between the catalyst and substrates, which controls the stereochemical outcome. nih.gov Other strategies include the organocatalytic atroposelective synthesis of isoquinolines via dynamic kinetic resolution and three-component reactions to form hexahydropyrrolo-isoquinolines. acs.orgresearchgate.net

Although these methods have not been specifically reported for the synthesis of this compound, they highlight the potential of organocatalysis to construct chiral analogs and complex derivatives of the isoquinoline scaffold. The principles of asymmetric induction could potentially be applied to precursors of the target molecule to generate enantiomerically enriched products.

Photoredox Catalysis in Isoquinoline Functionalization

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heteroarenes, including isoquinolines, under mild conditions. acs.org This approach utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. These intermediates can subsequently undergo a variety of transformations, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

One notable application is the direct C-H arylation of the isoquinoline core. acs.org Research has demonstrated the use of photoredox catalysis in conjunction with aryldiazonium salts to achieve this transformation. acs.org This method offers a convergent and flexible route to access diverse isoquinoline structures. acs.org The process is initiated by the photoexcited catalyst oxidizing the aryldiazonium salt to generate an aryl radical. This radical then adds to the protonated isoquinoline, followed by oxidation and deprotonation to yield the arylated isoquinoline product.

Furthermore, photoredox catalysis has been successfully employed for the dearomative functionalization of quinolines and isoquinolines. researchgate.net By integrating photoredox catalysis with hydrogen atom transfer (HAT), it is possible to generate sp3-hybridized centers from the aromatic core. researchgate.net This strategy involves the single-electron transfer oxidation of the electron-rich isoquinoline by an excited photocatalyst to form a radical cation. researchgate.net This intermediate can then react with various nucleophiles, leading to the introduction of new functional groups.

The development of metal-free photoredox systems, often utilizing organic dyes as photocatalysts, represents a significant advancement. bohrium.com These systems can promote radical cyclization cascades to construct complex fused isoquinoline derivatives. bohrium.com For instance, the controlled radical cyclization of o-alkynylated benzamides can yield isoquinoline-1,3,4(2H)-triones through an amidyl radical addition to the alkyne, initiated by a proton-coupled electron transfer (PCET) process under visible light. bohrium.com

Table 1: Examples of Photoredox-Catalyzed Reactions for Isoquinoline Functionalization

Reaction TypeReactantsCatalyst SystemKey Features
Direct C-H ArylationIsoquinoline, Aryldiazonium SaltPhotoredox CatalystMild conditions, high efficiency. acs.org
Dearomative FunctionalizationIsoquinoline, NucleophilePhotoredox Catalyst + HAT reagentCreates sp3 centers from the aromatic core. researchgate.net
Radical Cyclization Cascadeo-alkynylated benzamidesMetal-free Organic Dye PhotocatalystForms fused isoquinoline systems via PCET. bohrium.com

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. The goal is to develop processes that are more environmentally benign by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free or Aqueous Medium Reactions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. msuniv.ac.in Consequently, there is a significant research effort directed towards developing synthetic methods that can be conducted in solvent-free conditions or in environmentally benign solvents like water. msuniv.ac.inrsc.orgnih.gov

Reactions in aqueous media offer numerous advantages, including low cost, non-flammability, and reduced environmental impact. rsc.org For instance, a highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to produce isoquinolines and isoquinoline N-oxides has been developed in water. rsc.org This method proceeds under mild conditions without the need for organic solvents, additives, or ligands. rsc.org The practicality of this approach has been demonstrated by the gram-scale synthesis of isoquinoline derivatives with high yields. rsc.org

Solvent-free reactions, often facilitated by microwave irradiation or solid-supported catalysts, provide another avenue for green synthesis. nih.govjournalijar.com These methods can lead to shorter reaction times, higher yields, and simplified product isolation procedures. An efficient one-pot synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been described using isoquinoline, phenacyl bromides, and dialkyl acetylenedicarboxylates under solvent-free conditions at 50°C. nih.gov

Table 2: Comparison of Reaction Media in Isoquinoline Synthesis

Reaction MediumKey AdvantagesExample Reaction
AqueousEnvironmentally benign, low cost, non-flammable. rsc.orgCopper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.org
Solvent-FreeReduced waste, shorter reaction times, simplified workup. nih.govjournalijar.comOne-pot synthesis of dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates. nih.gov

Atom-Economical Transformations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste.

The development of atom-economical routes to isoquinolines often involves catalytic C-H activation and annulation reactions. rsc.orgajgreenchem.com These methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. ajgreenchem.comniscpr.res.in

A notable example is the Cp*Co(III)-catalyzed annulation of azines with alkynes to synthesize isoquinolines. rsc.org This approach proceeds via a sequential C-H/N-N bond activation and is characterized by its high atom economy, as both nitrogen atoms of the azine are incorporated into the isoquinoline product. rsc.org The reaction also operates under external oxidant-free conditions, further enhancing its green credentials. rsc.org

Another strategy involves the ruthenium-catalyzed oxidative C-H/O-H bond cleavage for the synthesis of isocoumarins and α-pyrones, which are structurally related to the isoquinoline core. isroset.org While not directly producing isoquinolines, this methodology highlights the potential of C-H activation to create complex heterocyclic systems in an atom-economical fashion.

Table 3: Atom-Economical Approaches to Isoquinoline and Related Heterocycles

Synthetic StrategyCatalystKey Features
Annulation of azines with alkynesCp*Co(III)High atom economy, external oxidant-free. rsc.org
Annulation of 2-iodobenzaldimines with alkynesNickelHighly efficient, dual pathway for alkyne insertion. isroset.org
Oxidative C-H/N-N functionalizationRuthenium(II)Redox-neutral, evolution of hydrogen. isroset.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Chloroisoquinolin 8 Amine

Reactivity Profiles of the C-3 Chloro Substituent

The chlorine atom at the C-3 position is part of the electron-deficient pyridine (B92270) ring of the isoquinoline (B145761) system. This positioning makes the C-3 carbon susceptible to attack by nucleophiles and enables its participation in various metal-catalyzed cross-coupling reactions.

The C-3 chloro group of the isoquinoline core is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom polarizes the C-Cl bond, making the carbon atom electrophilic and facilitating the displacement of the chloride ion by a variety of nucleophiles. vulcanchem.commasterorganicchemistry.com This reactivity is a cornerstone for introducing diverse functionalities at this position.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The departure of the chloride ion then restores the aromaticity of the ring, yielding the substituted product. Common nucleophiles employed in these reactions include amines, alcohols (alkoxides), and thiols (thiolates). vulcanchem.com While specific examples for 3-Chloroisoquinolin-8-amine are not extensively documented in publicly available literature, the reactivity is analogous to that of other chloro-substituted isoquinolines and pyridines.

Table 1: Representative Nucleophilic Displacement Reactions

Nucleophile Reagent Example Product Type Typical Conditions
Amine R-NH₂ 3-Amino-isoquinoline Heat, often with a base
Alkoxide R-ONa 3-Alkoxy-isoquinoline Anhydrous solvent, base
Thiolate R-SNa 3-Thioether-isoquinoline Anhydrous solvent, base

The C-3 chloro substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. vulcanchem.com

Suzuki-Miyaura Coupling: For C-C bond formation, the Suzuki-Miyaura coupling is widely employed. This reaction couples the aryl chloride with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the C-C coupled product and regenerate the catalyst. libretexts.org This method allows for the introduction of a wide range of alkyl, alkenyl, and (hetero)aryl groups at the C-3 position.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the state-of-the-art method. wikipedia.org This reaction couples the aryl chloride with a primary or secondary amine. fishersci.itlibretexts.org The process is catalyzed by a palladium complex, usually supported by specialized phosphine (B1218219) ligands (e.g., BINAP, Xantphos, or bulky biarylphosphines), and requires a stoichiometric amount of base. wikipedia.orgnrochemistry.com The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.orgwuxiapptec.com This reaction provides a direct route to N-substituted 3-aminoisoquinoline derivatives, which are prevalent in medicinal chemistry. Studies on the isomeric 1-amino-3-chloroisoquinoline have demonstrated successful Pd-catalyzed amination to introduce a second amino group. researchgate.netresearchgate.net

Table 2: Typical Conditions for Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand Base Solvent
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄ or Pd(OAc)₂/SPhos K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene
Buchwald-Hartwig R¹R²NH Pd₂(dba)₃/BINAP or RuPhos NaOt-Bu, K₃PO₄ Toluene, Dioxane

Nucleophilic Displacement Reactions

Transformations of the C-8 Amino Group

The C-8 amino group is a primary aromatic amine, making it a versatile nucleophilic center. It readily undergoes reactions typical of anilines, allowing for extensive functionalization.

The lone pair of electrons on the nitrogen atom of the C-8 amino group makes it nucleophilic, enabling it to react with various electrophiles.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct, is a common strategy for protecting the amine or introducing new functional moieties. The resulting amide can significantly alter the electronic properties and steric environment of the molecule.

Alkylation: Direct alkylation of the C-8 amino group with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. savemyexams.com The primary amine product is often more nucleophilic than the starting material, leading to further reaction. savemyexams.com However, under controlled conditions or via indirect methods like reductive amination, selective mono-alkylation can be achieved. N-alkylation of the related 8-aminoquinoline (B160924) has been successfully used in the synthesis of multifunctional agents. nih.gov

As a primary aromatic amine, the C-8 amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). unacademy.comvedantu.comaccessscience.com This reaction converts the amino group into a highly versatile diazonium salt intermediate (Ar-N₂⁺).

The diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide array of nucleophiles, often in the presence of a copper(I) catalyst in what are known as Sandmeyer reactions. This two-step sequence provides access to a broad spectrum of isoquinolines substituted at the C-8 position that would be difficult to synthesize directly. For instance, diazotization of a related 3-aminoisoquinoline derivative has been used to introduce halide substituents. harvard.edu

Table 3: Transformations via Diazonium Salts

Reagent Product (Substituent at C-8) Reaction Name
CuCl / HCl Chloro (-Cl) Sandmeyer
CuBr / HBr Bromo (-Br) Sandmeyer
CuCN / KCN Cyano (-CN) Sandmeyer
KI Iodo (-I)
H₂O / H₂SO₄, heat Hydroxyl (-OH)
HBF₄, heat Fluoro (-F) Schiemann
H₃PO₂ Hydrogen (-H) Deamination

The primary amino group at C-8 can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases (C=N). pressbooks.publibretexts.org The reaction is typically acid-catalyzed and proceeds via the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine, which is the rate-limiting step, yields the imine. pressbooks.publibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will prevent the protonation of the hydroxyl group in the carbinolamine, making it a poor leaving group. libretexts.org This reaction provides a straightforward method for attaching the isoquinoline core to other molecular scaffolds through a C=N linker.

Diazotization and Subsequent Transformations

Redox Chemistry of the Isoquinoline Core

The redox chemistry of the isoquinoline ring system is a critical aspect of its reactivity profile. The presence of both a pyridine and a benzene (B151609) ring, further functionalized with chloro and amino groups, allows for a range of oxidation and reduction reactions.

The isoquinoline nucleus is susceptible to oxidation, primarily at the nitrogen atom, to form the corresponding N-oxide. This transformation is a common reaction for nitrogen-containing heterocycles. The reaction of this compound with oxidizing agents such as peroxy acids (e.g., m-CPBA) or dimethyldioxirane (B1199080) is expected to yield this compound N-oxide. Studies on substituted quinolines and isoquinolines have shown that the rate and feasibility of N-oxidation can be influenced by steric and electronic factors. researchgate.net For instance, the rearrangement of 3-chloroisoquinoline-N-oxide with acetic anhydride (B1165640) has been reported to produce mainly 3-chloro-4-acetoxyisoquinoline. researchgate.net

The electron-rich benzene ring, activated by the powerful electron-donating amino group at the C-8 position, represents another potential site for oxidation. Strong oxidizing agents can convert amino-substituted aromatic rings into quinone-like structures. For example, the oxidation of the structurally related 7-methoxy-1,6-dimethylisoquinolin-8-amine with potassium nitrosodisulfonate (Frémy's salt) efficiently produces the corresponding isoquinoline-5,8-dione. thieme-connect.de A similar pathway could be plausible for this compound under specific oxidative conditions.

Table 1: Examples of Oxidation Conditions for Isoquinoline Derivatives

Starting Material Oxidizing Agent Product Reference
Substituted Pyridines/Quinolines Dimethyldioxirane Corresponding N-oxides researchgate.net
1,5-Dimethylisoquinoline Acetic Anhydride (rearrangement after N-oxidation) 1,5-Dimethyl-4-hydroxyisoquinoline nih.gov
7-Methoxy-1,6-dimethylisoquinolin-8-amine Potassium Nitrosodisulfonate 7-Methoxy-1,6-dimethylisoquinoline-5,8-dione thieme-connect.de

The reduction of the isoquinoline core typically involves the hydrogenation of the pyridine ring, leading to 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This can be achieved through catalytic hydrogenation using catalysts like platinum, palladium, or nickel, or via chemical reduction with agents like sodium borohydride (B1222165) in specific contexts. The reduction of isoquinoline itself is noted to be more complex than that of quinoline (B57606). gcwgandhinagar.com

For this compound, the reduction must be considered in the context of the existing substituents. The chloro group at the 3-position is susceptible to hydrogenolysis (dehalogenation) under certain catalytic hydrogenation conditions. google.com Therefore, achieving selective reduction of the heterocyclic ring while preserving the chlorine atom requires careful selection of reagents and reaction conditions. Metal-free reduction methods, for instance using HSiCl₃ and a tertiary amine, have shown high chemoselectivity for reducing nitro groups without affecting halogens, which is a principle that could be extended to other reductions in such sensitive systems. organic-chemistry.org The synthesis of the title compound often involves the selective reduction of a nitro-group precursor, highlighting that chemoselective reductions are feasible within this molecular framework. vulcanchem.com

Oxidation Pathways (e.g., N-Oxidation)

Detailed Mechanistic Investigations

Elucidating the precise mechanisms of reactions involving this compound requires a combination of kinetic studies, the identification of transient species, and isotopic labeling experiments.

Kinetic studies are essential for determining reaction rates, understanding the influence of reactant concentrations, and elucidating the rate-determining step of a reaction mechanism. For reactions involving isoquinoline derivatives, techniques such as UV-Vis spectrophotometry have been successfully employed to monitor reaction progress and determine kinetic parameters. maxapress.commaxapress.com

Table 2: Illustrative Kinetic Data from a Nickel-Catalyzed Amination Study

Parameter Observation Mechanistic Implication Reference
Reaction Order in Catalyst First Order Catalyst is involved in the rate-determining step acs.org
Reaction Order in Aryl Halide First Order Aryl halide is involved in the rate-determining step acs.org
Reaction Order in Amine Zero Order Amine reacts in a fast step after the rate-determining step acs.org
Reaction Order in Base Zero Order Base reacts in a fast step after the rate-determining step acs.org

The direct isolation of reaction intermediates provides invaluable proof for a proposed reaction mechanism. However, many intermediates are highly reactive and transient, making their isolation challenging. In such cases, spectroscopic identification (e.g., NMR, Mass Spectrometry) or trapping experiments are employed.

In the context of isoquinoline chemistry, several types of intermediates have been identified or proposed:

N-Oxides : As discussed in section 3.3.1, N-oxides are stable, isolable intermediates in oxidation reactions. researchgate.net

Organometallic Complexes : In palladium or nickel-catalyzed cross-coupling reactions, arylnickel or arylpalladium halide complexes are key intermediates formed via oxidative addition. nih.gov These can sometimes be synthesized and characterized independently to verify their competence in the catalytic cycle.

Nitrilium Ions : In classical isoquinoline syntheses like the Bischler-Napieralski reaction, electrophilic nitrilium ions are formed as key intermediates that drive the cyclization step. shahucollegelatur.org.in

Anionic Intermediates : In syntheses involving the condensation of lithiated species with nitriles, eneamido anions have been proposed as key intermediates leading to the formation of the isoquinoline ring. nih.govharvard.edu

For reactions involving this compound, it is plausible that intermediates such as a (BINAP)Ni(3-isoquinolinyl-8-amine)(Cl) complex could be formed during cross-coupling reactions, which would be a critical point for mechanistic investigation. nih.gov

Isotopic labeling is a powerful and definitive tool for tracing the path of atoms throughout a chemical reaction, thereby distinguishing between different possible mechanisms. slideshare.net By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, ¹⁸O for ¹⁶O, or ²H for ¹H), the position of that atom in the products and intermediates can be determined using mass spectrometry or NMR spectroscopy.

For this compound, several labeling strategies could provide mechanistic insight:

¹⁵N Labeling : Synthesizing the compound with ¹⁵N in the amino group or the isoquinoline ring would allow its fate to be tracked. For example, in reactions where the amino group acts as a nucleophile, ¹⁵N labeling would confirm its incorporation into the final product. A recently developed method allows for the direct isotopic substitution of the nitrogen in the azine ring with ¹⁵N via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism, which could be used to study the stability and rearrangement of the isoquinoline core itself. nih.gov

¹⁸O Labeling : In oxidation reactions, using ¹⁸O-labeled water (H₂¹⁸O) or a labeled oxidizing agent can determine the source of oxygen atoms in the product. For instance, studies on iron-catalyzed oxidations have used H₂¹⁸O to show that the oxygen in the final alcohol product originates from water, proceeding through a cis-H¹⁸O-FeV=O intermediate. acs.org

Deuterium (²H) Labeling : The kinetic isotope effect (KIE), observed when a C-H bond is replaced by a C-D bond, can identify whether the breaking of that bond is part of the rate-determining step. This would be useful in studying, for example, the mechanism of electrophilic substitution on the benzene ring of this compound.

These advanced mechanistic techniques, while not yet extensively reported for this compound specifically, represent the established methodologies for rigorously elucidating its chemical reactivity.

Stereochemical Analysis of Reaction Products

A comprehensive review of available scientific literature and chemical databases did not yield specific research findings or detailed data regarding the stereochemical analysis of reaction products derived from this compound. While the principles of stereochemistry are fundamental to understanding the three-dimensional arrangement of atoms in molecules resulting from chemical reactions, specific studies focusing on the stereoisomeric outcomes of reactions involving this compound are not present in the surveyed public domain literature.

The stereochemical analysis of reaction products typically involves the study of stereoisomers, such as enantiomers and diastereomers, which may be formed during a chemical transformation. This analysis is crucial for determining the stereoselectivity or stereospecificity of a reaction. Techniques such as chiral chromatography (e.g., HPLC or GC with chiral stationary phases), polarimetry to measure optical rotation, and spectroscopic methods like NMR with chiral shift reagents are commonly employed for this purpose.

In the context of substituted isoquinolines and related heterocyclic amines, asymmetric synthesis is a significant area of research for producing enantiomerically pure compounds, which are often of interest in medicinal chemistry. This typically involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical course of a reaction. For instance, asymmetric hydrogenations, nucleophilic additions, or cross-coupling reactions are common strategies to introduce chirality.

However, for the specific compound this compound, there is a lack of published data detailing such transformations and the subsequent stereochemical analysis of the products. Research in this specific area may be proprietary, unpublished, or yet to be undertaken. Therefore, it is not possible to provide detailed research findings, data tables on enantiomeric excess (ee%) or diastereomeric ratios (dr), or a discussion of specific reaction mechanisms leading to particular stereochemical outcomes for reactions of this compound.

Further research would be required to explore the potential for stereoselective reactions of this compound and to analyze the stereochemical nature of any resulting chiral products. Such studies would be essential to fully elucidate the chemical reactivity and potential applications of this compound in fields requiring stereochemically pure substances.

Advanced Spectroscopic Characterization Techniques for 3 Chloroisoquinolin 8 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and their spatial relationships.

Proton and Carbon-13 NMR for Connectivity and Hybridization

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide the initial framework for structural determination.

The ¹H NMR spectrum of 3-Chloroisoquinolin-8-amine is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the isoquinoline (B145761) ring system will appear in the aromatic region, typically between 7.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) are dictated by their position relative to the nitrogen atom, the chlorine atom, and the amino group. The protons of the amino group (-NH₂) are anticipated to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent due to hydrogen bonding and exchange processes. sigmaaldrich.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. acs.org The carbon atoms of the isoquinoline core will resonate in the aromatic region (typically 110-160 ppm). The carbon atom bonded to the chlorine (C-3) is expected to be significantly deshielded, appearing at a downfield chemical shift. Similarly, the carbon atom attached to the amino group (C-8) will also experience a characteristic shift. Quaternary carbons (those not bonded to any hydrogen) will typically show weaker signals compared to protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects on the isoquinoline ring system. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1~8.5 - 9.0 (singlet)-
C-1-~145 - 150
C-3-~150 - 155
H-4~7.5 - 8.0 (singlet)-
C-4-~115 - 120
H-5~7.2 - 7.7 (doublet)-
C-5-~125 - 130
H-6~7.0 - 7.5 (triplet)-
C-6-~120 - 125
H-7~6.8 - 7.3 (doublet)-
C-7-~110 - 115
C-8-~140 - 145
8-NH₂~4.0 - 6.0 (broad singlet)-
C-4a-~130 - 135
C-8a-~125 - 130

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. chemicalbook.com For this compound, COSY would reveal correlations between the vicinal protons on the benzene (B151609) ring portion of the isoquinoline core (e.g., between H-5 and H-6, and between H-6 and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sigmaaldrich.comicr.ac.uk HSQC is invaluable for assigning the carbon signals corresponding to each protonated carbon in the molecule. Cross-peaks would be observed between H-1 and C-1, H-4 and C-4, H-5 and C-5, H-6 and C-6, and H-7 and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. nih.gov In this compound, NOESY could reveal through-space interactions between, for example, H-1 and the protons of the amino group at position 8, which would help to define the preferred orientation of the amino group relative to the heterocyclic ring.

Dynamic NMR for Conformational Analysis and Prototropic Equilibria

Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. core.ac.ukresearchgate.net

For this compound, DNMR could be employed to investigate the rotational barrier around the C-8—N bond of the amino group. At low temperatures, the rotation might be slow enough to observe distinct signals for the two amino protons if they are in different chemical environments. As the temperature is increased, these signals would broaden and eventually coalesce into a single broad peak, allowing for the calculation of the activation energy for this rotation.

Furthermore, substituted amino-N-heterocycles can exist in equilibrium between different tautomeric forms (amino and imino). smolecule.com While the amino form of this compound is expected to be predominant, DNMR could be used to detect the presence of any minor tautomers and to study the kinetics of the prototropic exchange between them.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. epo.org

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch.

Aromatic C-H Stretching: These vibrations usually appear as a group of weak to medium bands just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the isoquinoline ring are expected in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amino group typically gives rise to a medium to strong band in the 1580-1650 cm⁻¹ range. epo.org

C-N Stretching: The aromatic C-N stretching vibration is expected to appear in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the aromatic system.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While polar functional groups often give strong IR signals, non-polar and symmetric vibrations tend to produce strong Raman signals.

The Raman spectrum of this compound would also show characteristic bands for the various functional groups. The symmetric vibrations of the aromatic ring system are often prominent in the Raman spectrum. The C-Cl stretch may also be observable. A comparative analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These are predicted frequency ranges based on characteristic group frequencies. Actual experimental values may vary.)

Vibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Asymmetric & Symmetric Stretch3300 - 3500 (two bands)Weak
Aromatic C-H Stretch3000 - 3100 (multiple weak bands)Strong
Aromatic C=C and C=N Stretch1450 - 1650 (multiple bands)Strong (multiple bands)
N-H Bend (Scissoring)1580 - 1650 (medium-strong)Weak to medium
Aromatic C-N Stretch1250 - 1350 (medium)Medium
C-Cl Stretch600 - 800 (medium)Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). mdpi.com This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, HRMS is used to confirm its molecular formula, C₉H₇ClN₂. The technique can differentiate the target molecule from isomers or impurities by detecting minute mass differences. The process involves ionizing the sample, often using electrospray ionization (ESI), and measuring the exact mass of the resulting molecular ion, typically the protonated species [M+H]⁺. rsc.org The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula.

Table 1: Theoretical HRMS Data for this compound

PropertyValue
Molecular Formula C₉H₇ClN₂
Monoisotopic Mass 178.030 g/mol
Theoretical Exact Mass [M+H]⁺ 179.03740 u
Isotopic Pattern Presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, resulting in [M+H]⁺ and [M+2+H]⁺ peaks separated by ~2 Da.

This table presents theoretical values. Experimental data would be obtained from an HRMS instrument like a TOF or Orbitrap mass spectrometer. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. researchgate.net When a molecule absorbs light, an electron is promoted from a lower-energy ground state orbital to a higher-energy excited state orbital. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. ubbcluj.ro

The structure of this compound contains several chromophores: the conjugated isoquinoline ring system, the amino group (-NH₂), and the chlorine substituent. The UV-Vis spectrum is expected to be dominated by electronic transitions involving the π-electrons of the aromatic system and the non-bonding (n) electrons of the nitrogen atoms.

The primary transitions observed would be:

π → π* (pi to pi-star) transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated isoquinoline ring. libretexts.orguzh.ch The extensive conjugation in the bicyclic system typically results in absorption bands in the 200-400 nm range.

n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of non-bonding electrons from the nitrogen of the amino group to an antibonding π* orbital of the aromatic ring. uzh.ch These transitions are generally weaker in intensity than π → π* transitions. upi.edu

Table 2: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsChromophoreExpected Wavelength (λmax) Range
π → π Bonding π to Antibonding πIsoquinoline aromatic system~220-350 nm
n → π Non-bonding (N) to Antibonding πAmino group & Ring Nitrogen>300 nm (often overlapping with π → π* bands)

Note: The exact λmax and molar absorptivity (ε) values are dependent on the solvent used due to solvent-solute interactions that can stabilize or destabilize the electronic orbitals. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Analysis

For this compound, a single-crystal XRD analysis would provide unambiguous proof of its structure, including the connectivity of atoms and the relative positions of the chlorine and amine substituents on the isoquinoline core. In the absence of suitable single crystals, powder XRD can be used, often guided by computational modeling, to gain structural information. rsc.org The analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions, which describe the symmetry and repeating unit of the crystal. While specific experimental data for this compound is not publicly available, a typical analysis would yield the parameters shown in the table below.

Table 3: Illustrative Crystal Structure Data from XRD

ParameterDescriptionExample Data
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). Monoclinic
Space Group The specific symmetry group of the crystal (e.g., P2₁/c). nih.govP2₁/c
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 8.5 Å, b = 10.2 Å, c = 9.8 Åα = 90°, β = 105°, γ = 90°
Z Value The number of molecules per unit cell.4
Key Structural Features Details on intermolecular interactions like hydrogen bonding involving the amine group.Potential N-H···N hydrogen bonding between molecules.

This table is illustrative of the data obtained from an XRD experiment. The actual values would need to be determined from experimental analysis of crystalline this compound.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS for purity and identification)

Hyphenated techniques combine a separation method with a detection method, offering enhanced analytical power. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for confirming identity and assessing purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is the preferred method for the analysis of this compound. It separates the compound from impurities using high-performance liquid chromatography (HPLC) and subsequently confirms its identity and mass using mass spectrometry. chromatographyonline.com This technique is ideal for non-volatile and thermally sensitive compounds. The retention time from the LC provides one layer of identification, while the mass spectrum provides definitive confirmation. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity and tendency to interact with the GC column. iu.edu To overcome this, derivatization is often employed, where the active hydrogen on the amine group is replaced with a less polar group (e.g., a silyl (B83357) or acyl group). This process increases volatility and improves peak shape, allowing for reliable separation and identification. nih.gov

Table 4: Comparison of Hyphenated Techniques for Analysis

TechniquePrincipleApplication for this compoundAdvantagesConsiderations
LC-MS Separates compounds in a liquid mobile phase followed by MS detection.Purity assessment, identification of byproducts, reaction monitoring.High applicability, no derivatization needed, suitable for non-volatile compounds.Solvent choice is critical for good ionization and separation. chromatographyonline.com
GC-MS Separates volatile compounds in a gaseous mobile phase followed by MS detection.Identification, analysis of volatile impurities.High-resolution separation, extensive spectral libraries for identification.Requires the compound to be volatile and thermally stable; derivatization of the amine group is likely necessary. iu.edunih.gov

Computational and Theoretical Chemistry Studies of 3 Chloroisoquinolin 8 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular properties. For substituted isoquinolines, these calculations help in understanding how different functional groups influence the electron distribution and reactivity of the entire molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. scribd.comresearchgate.net The process begins with geometry optimization, where the molecule's lowest energy conformation is determined by calculating forces on the atoms and adjusting their positions until a stable structure is found. arxiv.org This optimized geometry is the basis for all subsequent property calculations. DFT methods, such as the widely used B3LYP functional, are paired with a basis set (e.g., 6-311++G(d,p)) to describe the atomic orbitals. researchgate.netmdpi.comnsf.gov This combination allows for the reliable prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net

For complex molecules, the choice of functional and basis set is critical for obtaining accurate results. nsf.gov The geometry optimization process iteratively solves the Kohn-Sham equations to find a self-consistent field (SCF) solution, which represents the minimum energy structure on the potential energy surface. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comvjol.info.vn Conversely, a small gap indicates that the molecule is more polarizable and reactive. irjweb.com In molecules like substituted chlorodiazines and pyridines, the correct identification of which orbital (e.g., LUMO or LUMO+1) is involved in a reaction is critical for accurately correlating structure with reactivity. wuxibiology.com

Table 1: Hypothetical Frontier Orbital Data for 3-Chloroisoquinolin-8-amine

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability.
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.45Indicates chemical reactivity and kinetic stability. irjweb.com

Note: The values in this table are illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific DFT calculations for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com

Regions with a negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like nitrogen or oxygen. uni-muenchen.demdpi.com Regions with a positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or weakly interacting regions. wolfram.com For this compound, the nitrogen atom of the isoquinoline (B145761) ring and the exocyclic amine group would be expected to be electron-rich (red/yellow), while the hydrogen atoms of the amine group and areas near the electron-withdrawing chlorine atom might show a more positive potential (blue). researchgate.net

Computational methods can accurately predict various spectroscopic parameters, which aids in the characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov These theoretical calculations provide valuable support for the assignment of experimental NMR spectra. rsc.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. nih.gov These calculations can help explain the origin of electronic transitions, such as π→π* or n→π* transitions, within the molecule. spectroscopyonline.com

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Related Compound (4-chloro-8-methoxyquinoline-2(1H)-one)

ParameterExperimental ValueCalculated Value (DFT)
¹H NMR (ppm)
H-36.456.57
¹³C NMR (ppm)
C-2 (C=O)163.4161.9
C-4 (C-Cl)145.2143.1
IR (cm⁻¹)
N-H stretch34213445
C=O stretch16581686

Source: Data adapted from a study on a similar quinoline (B57606) derivative to illustrate the typical agreement between experimental and calculated values. researchgate.net

While DFT is prevalent, other computational methods offer a means for comparative analysis.

Ab Initio Methods: These methods, like Hartree-Fock (HF), calculate solutions to the Schrödinger equation from "first principles" without using empirical parameters. libretexts.org They are generally more computationally demanding than DFT. Comparing DFT results with ab initio calculations can provide a more robust understanding of a molecule's electronic structure. scribd.comresearchgate.net

Semi-Empirical Methods: These methods are derived from HF or DFT but introduce approximations and parameters derived from experimental data to simplify calculations. rsc.orgnih.gov This makes them significantly faster, allowing for the study of very large systems or extensive conformational sampling. hi.is While less accurate than ab initio or DFT methods, they are useful for preliminary analyses or for systems where higher-level theories are computationally prohibitive. scribd.comrsc.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Electrostatic Potential Surface and Charge Distribution

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling chemical reaction mechanisms. ethz.ch This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. numberanalytics.com A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. numberanalytics.com

For a molecule like this compound, which can participate in various reactions (e.g., nucleophilic aromatic substitution at the C-Cl bond, or reactions involving the amine group), computational modeling can elucidate the most likely reaction pathways. researchgate.netnih.gov By calculating the energy of the transition state, chemists can determine the activation energy (energy barrier) for a proposed reaction step. A lower activation energy implies a faster reaction. These calculations can help explain reaction outcomes, such as regioselectivity and stereoselectivity, by comparing the energy barriers of different possible pathways. nih.gov

Energy Profiles of Synthetic Transformations

Understanding the energy landscape of a chemical reaction is fundamental to predicting its feasibility, rate, and outcome. Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states and intermediates. The Gibbs free energy profile, which plots the change in free energy as reactants are converted to products, is a key output of these studies.

For a given synthetic transformation, such as those that could lead to this compound or its derivatives, Density Functional Theory (DFT) calculations are commonly employed to compute the energies of all species along the reaction coordinate. researchgate.netresearchgate.net For example, in a study on the copper-catalyzed synthesis of chiral allenes, DFT calculations were used to explore the mechanism and compute the free energy diagram of the most favorable pathway. researchgate.net These profiles reveal the energy barriers (activation energies) that must be overcome for the reaction to proceed, as well as the relative stability of any intermediates.

While specific energy profiles for the synthesis of this compound are not detailed in the surveyed literature, the general methodology would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.

Transition State Searching: Identifying the highest energy point along the reaction pathway connecting reactants and products.

Intermediate Identification: Locating any local energy minima that represent stable intermediates formed during the reaction.

This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired product formation. uio.no

Computational Elucidation of Catalytic Mechanisms

Many synthetic routes, particularly those for complex heterocyclic molecules, rely on catalysts. Computational chemistry is instrumental in unraveling the intricate step-by-step processes by which these catalysts operate. arxiv.org By modeling the interactions between the catalyst, substrates, and any additives, researchers can gain a detailed picture of the catalytic cycle. researchgate.net

The elucidation of a catalytic mechanism for a reaction involving this compound would typically involve DFT calculations to:

Characterize Catalyst-Substrate Complexes: Determine the structure and stability of the initial complex formed between the catalyst and the reactant.

Map the Catalytic Cycle: Calculate the energy profile for each step in the cycle, such as oxidative addition, migratory insertion, and reductive elimination in the case of transition metal catalysis. uio.no

Explain Selectivity: Understand why a particular regio- or stereoisomer is preferentially formed.

For instance, DFT studies on 1,3-dipolar cycloaddition reactions have been crucial in determining whether mechanisms are concerted or stepwise and in rationalizing the observed regioselectivity. nih.gov Similar computational approaches could clarify the mechanisms of reactions used to synthesize or functionalize this compound, providing a rational basis for catalyst design and improvement.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. libretexts.org MEP maps are typically color-coded:

Red/Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

The MEP map for this compound would be calculated using methods like DFT (e.g., at the B3LYP/6-311G(d,p) level) after optimizing the molecule's geometry. mdpi.comnih.gov Based on its structure, the key features of the MEP map can be predicted. The nitrogen atoms—both in the isoquinoline ring and the exocyclic amine group—are expected to have lone pairs of electrons, creating regions of negative electrostatic potential (red/yellow). These sites would be the primary points of interaction for electrophiles, such as protons in an acid-base reaction. Conversely, the hydrogen atoms of the amine group (N-H) would be electron-deficient and thus appear as regions of positive potential (blue), making them sites for nucleophilic interaction. The chlorine atom, being electronegative, would also influence the potential map, creating a negative region around itself.

This analysis helps in predicting how the molecule will interact with other reagents, solvents, or biological receptors. researchgate.net

Table 1: Predicted MEP Interaction Sites for this compound

Molecular Region Predicted Electrostatic Potential Type of Interaction Favored
Amine Group (N atom) Negative (Red/Yellow) Electrophilic Attack / Hydrogen Bond Acceptor
Isoquinoline Ring (N atom) Negative (Red/Yellow) Electrophilic Attack / Hydrogen Bond Acceptor
Amine Group (H atoms) Positive (Blue) Nucleophilic Attack / Hydrogen Bond Donor
Aromatic Ring (C-H) Slightly Positive Weak Nucleophilic Interaction

Prediction of Acidity and Basicity (pKa) Values

The acid dissociation constant (pKa) is a critical parameter that describes the tendency of a molecule to donate or accept a proton in a given solvent. For this compound, there are two primary basic sites: the nitrogen of the amino group at position 8 and the nitrogen atom within the isoquinoline ring system. Predicting the pKa values for these sites is crucial for understanding the molecule's charge state at different pH values.

Computational methods provide a powerful alternative to experimental pKa determination. These approaches often involve calculating the Gibbs free energy change (ΔG) for the protonation reaction in a simulated solvent environment. mdpi.com A common approach is the use of a thermodynamic cycle that relates the gas-phase proton affinity to the solution-phase pKa.

Various computational models are employed for pKa prediction, ranging in accuracy and computational cost:

Semiempirical Methods: Fast methods like PMx/COSMO can be used for high-throughput screening of many molecules. peerj.com

Density Functional Theory (DFT): Methods like B3LYP or M06-2X combined with a continuum solvent model (e.g., SMD or PCM) offer a good balance of accuracy and cost. semanticscholar.org

High-Level Ab Initio Methods: While more accurate, methods like CCSD(T) are computationally expensive and typically used for benchmarking smaller systems. arxiv.org

Studies on similar amine-containing compounds have shown that the accuracy of these predictions can vary. For example, a study on 48 drug-like amines using various semiempirical methods found root-mean-square errors (RMSE) between 1.0 and 1.6 pKa units compared to experimental values. peerj.com The choice of the theoretical model, basis set, and solvent model is critical for obtaining reliable results. mpg.de For this compound, computational predictions would be essential to determine which of the two nitrogen atoms is more basic and to quantify their respective pKa values. mdpi.com

Table 2: Comparison of Computational Methods for Amine pKa Prediction

Method Typical RMSE (pKa units) Computational Cost Notes
PM3/COSMO 1.0 ± 0.2 Low Fast, suitable for large datasets; accuracy can be limited. peerj.com
AM1/COSMO 1.1 ± 0.3 Low Similar performance to PM3/COSMO. peerj.com
DFT (e.g., B3LYP/6-311+G(d,p)) with SMD ~1.5 - 2.5 Medium Generally more reliable than semiempirical methods. semanticscholar.orgbeilstein-journals.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying the electronic properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are the tool of choice for exploring the behavior of molecules in a solution over time. MD simulations model a system at the atomic level, using classical mechanics (force fields) to describe the interactions between atoms. frontiersin.org

An MD simulation of this compound would provide detailed insights into its dynamic behavior and interactions in a solvent, typically water. nih.gov The process involves:

System Setup: Placing one or more molecules of this compound into a simulation box filled with solvent molecules (e.g., water).

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Simulating the system for an extended period (nanoseconds to microseconds) to collect data on atomic trajectories.

From these trajectories, a wealth of information can be extracted:

Solvation Structure: Analyzing the arrangement of solvent molecules around the solute, particularly around functional groups like the amine and the chlorine atom, to understand hydration shells.

Conformational Dynamics: Observing how the molecule flexes and changes shape over time.

Intermolecular Interactions: Quantifying the hydrogen bonds and other non-covalent interactions between the solute and solvent molecules or between multiple solute molecules. nih.gov

Diffusion Behavior: Calculating the diffusion coefficient to understand how the molecule moves through the solution. nih.gov

Such simulations are critical for understanding how this compound would behave in a biological environment or as part of a formulated product, providing a bridge between its intrinsic molecular properties and its macroscopic behavior. nih.gov

Exploration of 3 Chloroisoquinolin 8 Amine As a Pharmacological Scaffold Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies of Substituted Isoquinolines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the isoquinoline (B145761) scaffold, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of 3-Chloroisoquinolin-8-amine Analogs for SAR Probes

The synthesis of analogs of this compound is a critical step in conducting SAR studies. These analogs, or SAR probes, are systematically designed to explore the impact of various structural modifications on biological activity.

A common synthetic strategy involves the modification of the isoquinoline core at different positions. For instance, the amino group at the 8-position provides a convenient handle for derivatization, allowing for the introduction of a wide array of substituents. nih.gov Similarly, the chlorine atom at the 3-position can be substituted through nucleophilic aromatic substitution or engaged in transition metal-catalyzed cross-coupling reactions to introduce further diversity.

One approach to synthesizing isoquinoline analogs is through a Pictet-Gams cyclization, which directly yields the fully aromatic isoquinoline ring. nih.gov Another method involves the oxidation of dihydroisoquinolines to their corresponding isoquinolines. nih.gov For the synthesis of specific analogs like 1-amino-3-chloroisoquinolines, a two-step non-catalytic amination of 1,3-dichloroisoquinoline (B189448) has been reported, though it can result in moderate yields. mdpi.com More complex derivatives, such as those with additional heterocyclic rings fused to the isoquinoline framework, can be prepared through multi-component cascade cyclization reactions. nih.gov

A variety of isoquinoline analogs have been synthesized to probe their therapeutic potential. For example, a series of substituted isoquinolin-1-ones were prepared and evaluated for their antitumor activity. nih.govkoreascience.kr In another study, C-1 substituted isoquinolines were synthesized to investigate their potential to enhance the activity of existing antimycobacterial drugs. nih.govfrontiersin.org The synthesis of isoquinoline-tethered quinazoline (B50416) derivatives has also been explored to develop selective HER2 inhibitors. nih.gov

The following table provides examples of synthesized isoquinoline analogs and the synthetic methods employed:

Analog TypeSynthetic MethodReference
Substituted isoquinolin-1-onesNot specified nih.govkoreascience.kr
C-1 substituted isoquinolinesPictet-Gams cyclization, Oxidation of dihydroisoquinolines nih.gov
Isoquinoline-tethered quinazolinesBioisosteric replacement nih.gov
Selenated and sulfenylated imidazo[2,1-a]isoquinolinesMulticomponent cascade cyclization nih.gov
1-Amino-3-chloroisoquinolinesTwo-step non-catalytic amination mdpi.com

Impact of Substitution Patterns on Molecular Recognition

The pattern of substitution on the isoquinoline ring system has a profound effect on how the molecule interacts with its biological target, a process known as molecular recognition. beilstein-journals.org These interactions are governed by factors such as the size, shape, and electronic properties of the substituents. drughunter.com

SAR studies have revealed that the position and nature of substituents on the isoquinoline scaffold are critical for activity. For example, in the development of checkpoint kinase 1 (CHK1) inhibitors, the introduction of a chlorine atom at the 8-position of the isoquinoline ring was found to be beneficial for activity. nih.govacs.org This was predicted based on overlays with other known inhibitors and the potential for a favorable interaction with the target protein. nih.govacs.org

In the context of anti-inflammatory drug design, a fragment-based approach was used to explore the isoquinoline scaffold. researchoutreach.org By screening a library of monosubstituted isoquinoline fragments, researchers were able to identify key positions for substitution. researchoutreach.org Merging fragments substituted at different positions, such as the 5- and 7-positions, led to the development of highly potent inhibitors. researchoutreach.org

The substitution pattern also plays a crucial role in determining the selectivity of isoquinoline-based compounds. For instance, in the development of HER2 inhibitors, isoquinoline derivatives showed improved selectivity over the closely related EGFR kinase compared to their quinoline (B57606) counterparts. nih.gov Specifically, an isoquinoline derivative with a triazole moiety demonstrated excellent cellular activity against HER2-dependent cells while maintaining good kinase activity. nih.gov

The following table summarizes the impact of different substitution patterns on the activity of isoquinoline derivatives:

Substitution PatternTarget/ActivityKey FindingsReference
8-Chloro substitutionCHK1 InhibitionRetained or improved CHK1 activity. nih.govacs.org
5,7-DisubstitutionAnti-inflammatory (Kinase inhibition)Merging of fragments led to potent inhibitors. researchoutreach.org
Isoquinoline core vs. Quinoline coreHER2 InhibitionIsoquinoline derivatives showed enhanced selectivity for HER2 over EGFR. nih.gov
C-5 halogen and C-8 hydroxy/methoxyAntimycobacterial activityGood antimycobacterial potency was observed. frontiersin.org

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. drughunter.comu-tokyo.ac.jpcambridgemedchemconsulting.com In the context of the this compound scaffold, bioisosteric replacements can be explored for both the chloro and amino groups, as well as the isoquinoline ring itself.

For example, the chlorine atom at the 3-position could be replaced with other halogens (e.g., fluorine, bromine) or small functional groups like a methyl or cyano group to probe the importance of size, electronegativity, and hydrogen bonding potential at this position.

The amino group at the 8-position is a key site for bioisosteric modification. It can be replaced with other hydrogen bond donors and acceptors, such as a hydroxyl group, a small alkylamine, or part of a heterocyclic ring. drughunter.com Trifluoroethylamine has been identified as a potential bioisostere for the amide group, mimicking its electronic properties while potentially improving metabolic stability. u-tokyo.ac.jp

Heterocyclic rings are also common bioisosteric replacements for amides and other functional groups. drughunter.com Rings like triazoles, imidazoles, and oxadiazoles (B1248032) can mimic the hydrogen bonding properties of the original group while offering improved metabolic stability and other desirable properties. drughunter.com

In a study on choline (B1196258) kinase inhibitors, various bioisosteric replacements were made to the lead compounds, including modifications to the cationic head groups and the linker. nih.gov This approach led to the identification of potent inhibitors of Plasmodium falciparum choline kinase. nih.gov Another example is the use of a 1,2,4-triazole (B32235) ring as a metabolically stable bioisostere for a tertiary amide in the development of alprazolam. drughunter.com

The following table provides examples of bioisosteric replacements and their potential impact:

Original GroupBioisosteric ReplacementPotential ImpactReference
AmideTrifluoroethylamineImproved metabolic stability, mimics electronic properties. u-tokyo.ac.jp
AmideHeterocyclic rings (e.g., triazole, oxadiazole)Enhanced metabolic stability, selectivity, and pharmacokinetics. drughunter.com
Carboxylic AcidTetrazoleSimilar acidity with greater lipophilicity. drughunter.com
Tertiary Amide1,2,4-TriazoleIncreased metabolic stability. drughunter.com

Chemical Biology Applications of the Isoquinoline Framework

The isoquinoline scaffold is not only a valuable template for drug discovery but also a useful tool in chemical biology for dissecting complex biological processes.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. caymanchem.com The isoquinoline framework has been utilized in the development of such probes.

For instance, isoquinoline-based fluorescent probes have been designed and synthesized for live-cell imaging. nih.govsioc-journal.cn These probes can be engineered to have tunable photophysical properties, allowing for the rational design of molecules for specific imaging applications. nih.gov Lanthanide complexes incorporating an isoquinoline core have also been developed as bimodal probes for both magnetic resonance imaging (MRI) and near-infrared (NIR) optical imaging. nih.gov

The synthesis of these probes often involves modular approaches, where different functional domains can be easily modified to optimize their properties. nih.gov For example, a quinoline-based fluorescent scaffold was developed with three distinct domains that could be independently engineered for compound polarization, tuning of photophysical properties, and structural diversity. nih.gov

The following table highlights different types of isoquinoline-based chemical probes and their applications:

Probe TypeApplicationKey FeaturesReference
Fluorescent ProbesLive-cell imagingTunable photophysical properties, modular design. nih.govsioc-journal.cn
Lanthanide ComplexesBimodal MRI and NIR imagingHigh thermodynamic stability, tunable optical properties. nih.gov
Activity-Based ProbesEnzyme profilingCovalent binding to active sites, allows for competitive profiling. nih.gov

Studies on Molecular Target Engagement Principles

Understanding how a compound engages its target within a cell is crucial for validating its mechanism of action and for optimizing its therapeutic potential. Several techniques are employed to study molecular target engagement.

The cellular thermal shift assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. researchgate.net The principle behind CETSA is that the binding of a ligand often stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be measured and used as an indicator of target engagement.

Fragment-based drug discovery (FBDD) is another approach that provides insights into target engagement. researchoutreach.org By screening small, structurally simple fragments, researchers can identify which parts of a molecule are essential for binding to the target. researchoutreach.org These "hit" fragments can then be grown or merged to create more potent and selective compounds, with a clear understanding of how each component contributes to target engagement. researchoutreach.org

Molecular docking studies are computational methods that predict the preferred orientation of a ligand when bound to a target protein. researchgate.net These studies can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern molecular recognition and target engagement. researchgate.net For example, docking studies have been used to understand the binding of isoquinoline derivatives to the active site of enzymes like thymidine (B127349) phosphorylase. researchgate.net

In the development of CHK1 inhibitors, a structure-guided approach combining fragment-growing and scaffold morphing was used to progress from fragment hits to potent inhibitors with in vivo activity. nih.gov This process involved multiple steps of scaffold modification, guided by an understanding of how the compounds bind to the CHK1 kinase. nih.gov

The following table lists various methods used to study molecular target engagement:

MethodPrincipleApplication ExampleReference
Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein against thermal denaturation.Confirming direct target engagement of inhibitors in live cells. researchgate.net
Fragment-Based Drug Discovery (FBDD)Screening of small fragments to identify key binding interactions.Designing potent kinase inhibitors based on the isoquinoline scaffold. researchoutreach.org
Molecular DockingComputational prediction of ligand-protein binding modes.Understanding the binding interactions of isoquinoline analogs with their target enzymes. researchgate.net

Strategies for Scaffold Modification and Diversification

The this compound scaffold serves as a valuable starting point for the development of pharmacologically active compounds. Its inherent structural features, including the reactive chlorine atom at the C3 position and the nucleophilic amino group at the C8 position, offer multiple vectors for chemical modification. Strategies for scaffold modification and diversification are centered on creating large and chemically diverse libraries of analogues for subsequent biological screening. These approaches aim to systematically explore the chemical space around the core scaffold to identify derivatives with improved potency, selectivity, and other desirable drug-like properties.

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, focused, or diverse libraries of compounds from a common scaffold. google.com For the this compound core, combinatorial strategies can be employed to introduce a wide array of substituents at key positions, primarily leveraging the reactivity of the chloro and amino groups.

A key approach involves the parallel synthesis of derivatives in multi-well plates, allowing for the simultaneous creation of numerous unique compounds. nih.gov The 3-chloro position is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom can be displaced by a variety of nucleophiles. This allows for the introduction of diverse chemical moieties. For instance, a library of derivatives can be generated by reacting this compound with a collection of different amines, alcohols, or thiols.

Another combinatorial strategy involves the functionalization of the 8-amino group. This can be achieved through reactions such as acylation with a library of carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) to form a diverse set of amides. Furthermore, reductive amination with a collection of aldehydes or ketones can introduce a variety of alkyl or aryl substituents at the amino group.

A representative combinatorial approach for diversifying the this compound scaffold is outlined below. This involves a two-dimensional diversification strategy, modifying both the C3 and C8 positions.

Table 1: Representative Building Blocks for Combinatorial Library Synthesis

Position of Modification Reaction Type Building Block Examples (R-Nu or R-COOH)
C3-ChloroNucleophilic Aromatic Substitution (SNAr)Aliphatic amines (e.g., piperidine, morpholine), Aromatic amines (e.g., aniline (B41778) derivatives), Alcohols (e.g., methanol, ethanol), Thiols (e.g., thiophenol)
C8-AminoAcylationAliphatic carboxylic acids (e.g., acetic acid, propionic acid), Aromatic carboxylic acids (e.g., benzoic acid derivatives), Heterocyclic carboxylic acids (e.g., nicotinic acid)
C8-AminoReductive AminationAliphatic aldehydes (e.g., formaldehyde, acetaldehyde), Aromatic aldehydes (e.g., benzaldehyde (B42025) derivatives)

By systematically combining a set of building blocks for each reaction type, a large and diverse library of this compound derivatives can be generated. For example, reacting the scaffold with 10 different amines at the C3 position and subsequently acylating the C8-amino group with 10 different carboxylic acids would, in principle, yield a library of 100 distinct compounds.

The synthesis of isoquinoline combinatorial libraries has been explored, demonstrating the feasibility of applying solid-phase synthesis techniques to generate novel isoquinoline compounds. google.com These methods often involve attaching the initial building blocks to a solid support, carrying out a series of reactions, and then cleaving the final products from the support. This approach facilitates the purification process and is well-suited for automation. google.com

Directed Evolution and High-Throughput Synthesis for Library Generation

Directed evolution and high-throughput synthesis represent advanced strategies for generating vast and diverse molecular libraries, which can then be screened for desired pharmacological activities.

High-Throughput Synthesis (HTS)

High-throughput synthesis is a key enabling technology for generating large compound libraries based on a particular scaffold. nih.gov It relies on automated and parallel synthesis techniques to rapidly produce a multitude of derivatives. For the this compound scaffold, HTS methodologies can be applied to perform the combinatorial reactions described previously on a much larger scale and at a faster pace. Automated liquid handlers and robotic systems can be used to dispense reagents, control reaction conditions, and perform work-up and purification steps in a parallel fashion, often in 96- or 384-well plate formats.

The development of robust and high-yielding reactions is crucial for the success of HTS campaigns. For the this compound scaffold, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for introducing aryl or vinyl groups at the C3 position) or the Buchwald-Hartwig amination (for introducing a wide range of amino substituents), are well-suited for HTS due to their broad substrate scope and generally high efficiency.

A study on the parallel solution-phase synthesis of dihydroindeno[1,2-c]isoquinolines highlights the application of sequential copper(I)/palladium(0)-catalyzed multi-component coupling and annulation protocols to generate combinatorial libraries. nih.govfigshare.com This demonstrates the power of transition metal catalysis in the high-throughput synthesis of complex heterocyclic scaffolds related to isoquinolines. nih.govfigshare.com

Table 2: High-Throughput Synthesis Strategies for this compound Diversification

Position Reaction Reagent Class Potential Diversity
C3Suzuki-Miyaura CouplingBoronic acids/estersAryl, heteroaryl, vinyl groups
C3Buchwald-Hartwig AminationPrimary/secondary aminesDiverse amino substituents
C3Sonogashira CouplingTerminal alkynesAlkynyl substituents
C8Acylation/SulfonylationAcyl/sulfonyl chloridesAmides, sulfonamides

Directed Evolution

Directed evolution is a powerful technique primarily used in protein engineering to create enzymes with novel or improved functions. While not directly applied to the diversification of a small molecule scaffold like this compound in the traditional sense, the principles of directed evolution can be conceptually applied to the discovery of bioactive molecules.

In the context of isoquinoline alkaloids, directed evolution has been employed to engineer the biosynthetic pathways in microorganisms. pnas.orgnih.gov This involves evolving enzymes to accept a wider range of substrates or to catalyze novel reactions, thereby leading to the production of a diverse array of isoquinoline derivatives. For instance, enzymes in the berberine (B55584) biosynthetic pathway have been the subject of metabolic engineering efforts. pnas.org

A hypothetical application of directed evolution principles to the this compound scaffold could involve the following:

Generation of a Genetically Encoded Library: A library of peptides or proteins could be genetically engineered to incorporate the this compound scaffold as a non-canonical amino acid.

In Vitro or In Vivo Selection: This library would then be subjected to a selection pressure to identify members that bind to a specific biological target of interest.

Evolution and Optimization: The "hit" sequences would be subjected to rounds of mutation and further selection to evolve binders with higher affinity and specificity.

More directly, directed evolution can be used to create enzymes that can specifically modify the this compound scaffold in a chemo- or regioselective manner that is difficult to achieve through traditional chemical synthesis. For example, an enzyme could be evolved to selectively hydroxylate a specific position on the isoquinoline ring, opening up new avenues for further diversification. The biosynthesis of isoquinoline alkaloids involves a variety of enzymes, including oxidases and methyltransferases, which could serve as starting points for such directed evolution experiments. nih.gov

Broader Applications in Organic Synthesis and Materials Science

3-Chloroisoquinolin-8-amine as a Key Building Block in Multi-Step Synthesis

In the realm of organic synthesis, the value of a building block is determined by its ability to participate in reliable, high-yielding reactions to construct more complex molecules. This compound is a prime candidate for such a role due to the distinct reactivity of its chloro and amino functionalities. The chlorine atom at the C-3 position and the amino group at the C-8 position can be addressed with different sets of reagents, allowing for a programmed, multi-step approach to molecular assembly. smolecule.comnih.gov This dual functionality is crucial for creating diverse molecular libraries from a single, common intermediate. harvard.edu

The general strategy involves leveraging the differential reactivity of the two sites. researchgate.net For instance, the chlorine atom is susceptible to substitution, either through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the introduction of a wide array of carbon- or heteroatom-based substituents. Subsequently, the amino group can be engaged in reactions such as acylation, alkylation, or cyclization to build additional ring systems. cdnsciencepub.com This step-wise approach is fundamental in the construction of architecturally complex molecules. researchgate.netrsc.org

Table 1: Potential Reactivity of Functional Groups in this compound

Functional GroupPositionPotential Reaction TypesRelevant Analogous Reactions
ChloroC-3Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig Amination) researchgate.netresearchgate.net, Nickel-catalyzed cross-coupling (e.g., Kumada) rsc.orgrsc.org, Nucleophilic Aromatic SubstitutionAmination of 1-amino-3-chloroisoquinoline researchgate.net; Suzuki-Miyaura coupling on 1,3-dichloroisoquinoline (B189448) researchgate.net
AminoC-8Acylation, Sulfonylation, Diazotization followed by Sandmeyer reaction cdnsciencepub.com, Intramolecular cyclization (e.g., to form thiazoles) cdnsciencepub.com, Directed C-H functionalizationCyclization of 8-aminoisoquinoline (B1282671) to form thiazolo[5,4-h]isoquinoline (B11906811) cdnsciencepub.com; Reduction to tetrahydroisoquinolines nih.gov

Polycyclic N-heterocycles are core structures in many pharmaceuticals and functional materials. rsc.orgrsc.org this compound serves as an ideal starting point for accessing these complex scaffolds. The 8-amino group can act as an anchor point for the formation of a new fused ring. A well-documented strategy for analogous compounds involves reacting an aminoisoquinoline with reagents that enable intramolecular cyclization. For example, studies on 7-aminoisoquinoline and 8-aminoisoquinoline have shown they can be converted into fused thiazolo[4,5-h]- and thiazolo[5,4-h]isoquinolines, respectively, through thiocyanation and subsequent acid-catalyzed cyclization. cdnsciencepub.com This precedent strongly suggests that this compound could be used to generate a new family of chlorosubstituted, fused polycyclic systems.

Furthermore, modern synthetic methods like C–H activation and annulation provide powerful tools for building polycyclic structures. nih.govnsf.gov The existing amino group on this compound could serve as a directing group to facilitate C–H activation at an adjacent position, enabling the regioselective construction of another ring. After the formation of a tricyclic or tetracyclic core, the chlorine atom at the C-3 position remains as a valuable handle for further diversification through cross-coupling reactions, allowing for the fine-tuning of the molecule's properties. researchgate.net

The isoquinoline (B145761) skeleton is the foundational core of a vast and diverse class of natural products known as isoquinoline alkaloids. rsc.orgthieme-connect.com These compounds, which include well-known examples like morphine, berberine (B55584), and stylopine, exhibit a wide range of potent biological activities. rsc.orgacs.org The synthesis of these complex molecules and their analogs is a major focus of organic chemistry, often relying on the assembly of the core from simpler building blocks. clockss.orgbeilstein-journals.org

This compound represents a potential non-natural building block for the synthesis of novel analogs of these alkaloids. harvard.edu Natural isoquinoline alkaloids feature specific oxygenation patterns on their benzene (B151609) ring. rsc.org The 8-amino group on the title compound could, in principle, be converted to a hydroxyl group via a diazotization-hydrolysis sequence, providing an entry point to mimic natural substitution patterns. More significantly, the C-3 chloro substituent offers a site for introducing chemical diversity not readily found in nature. Using palladium- or nickel-catalyzed cross-coupling reactions, a variety of aryl, alkyl, or other functional groups could be installed at this position. researchgate.netrsc.orgacs.org This would allow chemists to systematically probe structure-activity relationships and potentially develop new therapeutic agents with improved properties by creating analogs of established natural products. rsc.org

Construction of Polycyclic Heterocyclic Systems

Role in the Development of Functional Organic Materials

Functional organic materials are at the heart of next-generation electronics and smart devices. Nitrogen-containing heterocycles, particularly those with extended π-systems like isoquinoline, are of great interest in this field due to their inherent electronic and photophysical properties. rsc.org The bifunctional nature of this compound makes it a promising, though currently unexplored, candidate for incorporation into such materials.

Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic molecules that emit light when an electric current is applied. Isoquinoline derivatives have been successfully patented for use in OLEDs, often as ligands in highly efficient phosphorescent emitters or as components of the host or charge-transport layers. patsnap.comhku.hk Specifically, isoquinoline-based ligands are used to form stable and highly luminescent complexes with heavy metals like iridium and platinum. hku.hk

This compound could potentially be integrated into OLED materials in several ways. The isoquinoline nitrogen and the exocyclic amino group could act as chelating ligands for metal centers, forming novel organometallic complexes. The chlorine atom provides a convenient site to attach other functional groups, which could be used to tune the emission color, improve charge-carrier mobility, or enhance the thermal stability of the resulting material. hku.hk While specific research on this compound in OLEDs is not yet public, the established use of related heterocycles provides a strong rationale for its potential in this high-technology field. rsc.orgjustia.com

Supramolecular chemistry is the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. beilstein-journals.orgnih.gov These interactions are key to the self-assembly of molecules into well-defined, functional architectures. rsc.org The ability to form specific and directional hydrogen bonds is crucial for designing these systems. nih.govmdpi.com

This compound possesses key features that make it an attractive building block for supramolecular chemistry. The amino group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atom within the isoquinoline ring is a hydrogen bond acceptor. dntb.gov.ua This combination of donor and acceptor sites within a single, rigid molecule allows for the potential formation of predictable, self-assembling structures like tapes or rosettes through intermolecular hydrogen bonding. The chlorine atom could be used to further functionalize the molecule, for example, by attaching groups that can induce liquid crystalline behavior or provide additional recognition sites for more complex, hierarchical self-assembly.

Potential Applications in Organic Light-Emitting Diodes (OLEDs) Research

Contribution to Green and Sustainable Chemistry Initiatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnih.gov The application of these principles to the synthesis and use of heterocyclic compounds is a major goal in modern chemistry. numberanalytics.comresearchgate.net

While there are no specific studies detailing a "green" synthesis of this compound, its use as a building block can be aligned with green chemistry principles. The transition-metal-catalyzed cross-coupling reactions that the C-3 chloro group is expected to undergo are a prime example of catalytic methods. numberanalytics.com Catalysis is a core principle of green chemistry because it allows for reactions to occur with high efficiency and selectivity, reducing waste and energy consumption compared to stoichiometric methods. numberanalytics.comnih.gov

Furthermore, the broader field of heterocyclic synthesis is actively moving towards more sustainable practices that could be applied to reactions involving this compound. These include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce environmental impact. mdpi.com

Alternative Energy Sources: Techniques such as microwave-assisted synthesis can dramatically shorten reaction times and reduce energy usage. researchgate.net

Atom Economy: Designing synthetic routes, such as multi-component reactions, that incorporate the maximum number of atoms from the reactants into the final product minimizes waste. numberanalytics.com

By employing these modern, sustainable methods in reactions involving this compound, chemists can leverage its synthetic versatility while adhering to the principles of green chemistry.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-Chloroisoquinolin-8-amine?

X-ray crystallography and NMR spectroscopy (¹H, ¹³C, and DEPT experiments) are critical for determining the molecular structure, stereochemistry, and electronic environment of this compound. For derivatives, 2D NMR techniques (e.g., COSY, NOESY) can resolve conformational ambiguities. IR spectroscopy complements these methods by identifying functional groups, while mass spectrometry confirms molecular weight and fragmentation patterns .

Q. What is a standard synthetic route for this compound derivatives?

A common method involves cyclization reactions in dichloroethane with triethylamine as a base. For example, reacting halogenated precursors with amines under reflux conditions can yield target derivatives. Stoichiometric control and inert atmospheres (e.g., nitrogen) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Store in a cool, dry environment away from oxidizers. Waste must be segregated and disposed via certified hazardous waste services. Emergency protocols for spills (e.g., neutralization with sodium bicarbonate) should be established .

Q. How can researchers confirm the purity of synthesized this compound?

Combine melting point analysis with HPLC (C18 column, acetonitrile/water mobile phase) and TLC (UV visualization). Elemental analysis (C, H, N) validates stoichiometric purity, while ¹H NMR peak integration ensures no residual solvents or byproducts .

Advanced Research Questions

Q. How can contradictions in NMR data for halogenated isoquinoline derivatives be resolved?

Compare experimental NMR shifts with computational predictions (DFT or molecular modeling software). Solvent effects (e.g., DMSO vs. CDCl₃) and temperature variations can clarify dynamic equilibria or tautomeric forms. For paramagnetic complexes, EPR spectroscopy may supplement NMR .

Q. What strategies optimize catalytic activity in metal complexes with this compound ligands?

Introduce ancillary donor groups (e.g., phosphorus or sulfur) to enhance metal-ligand coordination. Screen transition metals (Ni, Pd, Cu) under varying oxidation states and reaction conditions (temperature, solvent polarity). Kinetic studies (e.g., UV-Vis monitoring) and X-ray crystallography of intermediates can reveal mechanistic bottlenecks .

Q. How can electronic effects of substituents on this compound’s reactivity be systematically studied?

Synthesize derivatives with electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) groups. Use Hammett plots to correlate substituent effects with reaction rates (e.g., nucleophilic substitution). DFT calculations (e.g., Fukui indices) predict reactive sites, while cyclic voltammetry assesses redox behavior .

Q. How can low yields in halogenated isoquinoline amine synthesis be addressed?

Optimize reaction stoichiometry (e.g., excess amine for nucleophilic substitution) and catalysts (e.g., Pd/C for dehalogenation side reactions). Microwave-assisted synthesis may improve kinetics. Alternatively, employ protecting groups (e.g., Boc) to stabilize intermediates during multi-step syntheses .

Q. What experimental designs are suitable for studying this compound’s biological interactions?

Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities with target proteins. For in vitro assays, include positive/negative controls (e.g., known inhibitors) and validate results via dose-response curves (IC₅₀/EC₅₀). Molecular docking simulations can guide structure-activity relationship (SAR) studies .

Q. How should researchers analyze conflicting spectral data in multi-step syntheses?

Cross-validate data using orthogonal techniques: X-ray crystallography for absolute configuration, HRMS for molecular integrity, and variable-temperature NMR to detect dynamic processes. Collaborative inter-laboratory replication reduces instrument-specific artifacts .

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